molecular formula C14H13NO3 B1266877 4-(Benzyloxy)-2-methyl-1-nitrobenzene CAS No. 22424-58-4

4-(Benzyloxy)-2-methyl-1-nitrobenzene

Cat. No.: B1266877
CAS No.: 22424-58-4
M. Wt: 243.26 g/mol
InChI Key: PBAXHOUGHZKSRP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-methyl-1-nitrobenzene (4-BMNB) is an important organic compound belonging to the class of nitrobenzene derivatives. It is a yellow, crystalline solid that has been used in a variety of scientific research applications, including in the synthesis of other compounds, as a catalyst, and as an inhibitor of enzymes.

Scientific Research Applications

Ultrasonic-Assisted Synthesis

A study by Harikumar and Rajendran (2014) demonstrates the use of ultrasonic irradiation in the synthesis of nitro aromatic ethers. This method involves the preparation of compounds like 1-butoxy-4-nitrobenzene, highlighting the potential of ultrasound in enhancing chemical reactions and synthesis processes involving similar nitrobenzene derivatives (Harikumar & Rajendran, 2014).

Catalytic Reduction Processes

Ben Taleb and Jenner (1993) investigated the catalytic reduction of nitrobenzene, a process that sequentially involves deoxygenation, hydrogenation, and hydrolysis. This study provides insights into the chemical transformations of nitrobenzene derivatives in the presence of various catalysts and could be relevant to the study of 4-(Benzyloxy)-2-methyl-1-nitrobenzene (Ben Taleb & Jenner, 1993).

Reaction Mechanisms and Kinetics

Selvaraj, Abimannan, and Rajendran (2014) explored the reaction kinetics of preparing 1-(benzyloxy)-4-nitrobenzene. Their study provides a kinetic model and examines the effects of various factors like ultrasound irradiation, catalysts, and temperature, offering valuable insights into the reaction mechanisms of similar nitrobenzene compounds (Selvaraj, Abimannan, & Rajendran, 2014).

Organocatalytic Syntheses

In a study by Alla, Sadhu, and Punniyamurthy (2014), an organocatalytic protocol was developed for synthesizing benzoxazoles and benzothiazoles using aryl iodide and oxone. This research could be relevant for understanding the chemical behavior and potential applications of this compound in similar organocatalytic processes (Alla, Sadhu, & Punniyamurthy, 2014).

Electrochemical Reduction Studies

Research by Silvester et al. (2006) on the electrochemical reduction of nitrobenzene and 4-nitrophenol provides insights into the reduction mechanisms that could be applicable to similar compounds like this compound. This study enhances the understanding of how nitrobenzene derivatives behave under electrochemical conditions (Silvester et al., 2006).

Crystal Structure Analysis

Ghichi, Benaouida, Benboudiaf, and Merazig (2015) conducted a study on the crystal structure of a compound structurally related to this compound. Their work contributes to the broader understanding of the structural properties of nitrobenzene derivatives, which is crucial for potential applications in materials science and molecular engineering (Ghichi et al., 2015).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with benzyloxy compounds can vary widely depending on the specific compound. Some benzyloxy compounds can be harmful if swallowed or inhaled, and can cause skin and eye irritation . The exact safety and hazards of “4-(Benzyloxy)-2-methyl-1-nitrobenzene” would depend on the specific compound.

Future Directions

The future directions for research on benzyloxy compounds could include further exploration of their synthesis, properties, and potential applications. For example, new methods of synthesizing benzyloxy compounds could be developed, or new applications for these compounds could be discovered .

Properties

IUPAC Name

2-methyl-1-nitro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAXHOUGHZKSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945105
Record name 4-(Benzyloxy)-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22424-58-4
Record name 2-Methyl-1-nitro-4-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22424-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 22424-58-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Benzyloxy)-2-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-nitro-m-cresol (100.0 g) in methylene chloride (1000 ml) was added a 1N aqueous solution of sodium hydroxide (1000 ml). To the resulting two-layer solution were added in turn benzyl bromide (170 ml) and tetra-n-butylammonium bromide (2.17 g) while stirring at room temperature. After stirring at room temperature overnight, the reaction solution was placed into a separating funnel to separate the organic layer from the aqueous layer. The aqueous layer was extracted with methylene chloride. The combined organic layer was washed with saturated saline, dried over magnesium sulfate and the solvent was distilled off to give a yellow oily substance. The solidified yellow oily substance was ground in hexane, filtered and dried. The resulting yellow powder was recrystallized from an ethyl acetate/hexane mixed solvent system to give the title compound (116.7 g).
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
2.17 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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